REACTION_CXSMILES
|
ClC1C=CC([NH:8][NH2:9])=CC=1.Cl[C:11]1[C:16]([C:17]([O:19]CC)=O)=[CH:15][N:14]=[C:13]2CCC[C:12]=12>C(O)CCC>[N:8]1[C:11]2=[CH:12][CH:13]=[N:14][CH:15]=[C:16]2[C:17](=[O:19])[N:9]=1
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)NN
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Name
|
ethyl 4-chloro-6,7-dihydro-5H-cyclopenta[b]-pyridine-3-carboxylate
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C2C(=NC=C1C(=O)OCC)CCC2
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(CCC)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
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is refluxed for 24 hours under nitrogen atmosphere
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
The precipitate is collected
|
Type
|
CUSTOM
|
Details
|
recrystallized from ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
N1=NC(C=2C1=CC=NC2)=O
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |